molecular formula C14H13N5OS B2418361 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile CAS No. 850032-29-0

2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile

Katalognummer: B2418361
CAS-Nummer: 850032-29-0
Molekulargewicht: 299.35
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile is a versatile chemical compound known for its diverse applications in scientific research. This compound belongs to the class of triazoloquinazoline derivatives, which are known for their potential biological activities, including antibacterial, antiviral, and anticancer properties .

Eigenschaften

IUPAC Name

2-[(5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5OS/c1-2-8-18-12(20)10-5-3-4-6-11(10)19-13(18)16-17-14(19)21-9-7-15/h3-6H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODGXHHIVUUXBSR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=O)C2=CC=CC=C2N3C1=NN=C3SCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a triazoloquinazoline derivative with a sulfanyl acetonitrile compound. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Analyse Chemischer Reaktionen

Types of Reactions

2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce hydroxyl derivatives .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that compounds similar to 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile exhibit significant anticancer properties. For instance, studies have shown that derivatives of quinazoline and triazole possess cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. In vitro studies have demonstrated that related quinazoline derivatives can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. The presence of the triazole ring enhances this activity, making it a candidate for further development as an antibacterial agent .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective effects of triazole derivatives in models of neurodegenerative diseases like Alzheimer's. Compounds with similar structures have been shown to inhibit acetylcholinesterase activity, which is vital for maintaining acetylcholine levels in the brain . This suggests that 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile may also exhibit similar neuroprotective properties.

Synthesis and Characterization

The synthesis of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Case Study: Anticancer Evaluation

A study evaluated a series of quinazoline derivatives for their anticancer activity against human cancer cell lines. The results indicated that compounds with a similar scaffold to 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile exhibited IC50 values in the micromolar range against breast and lung cancer cells . This highlights the potential of this compound as a lead structure in anticancer drug development.

Case Study: Antimicrobial Screening

In another study focused on antimicrobial activity, several derivatives were synthesized and tested against a panel of bacterial strains. The results showed significant inhibition against Pseudomonas aeruginosa and Candida albicans, suggesting that modifications to the triazole or quinazoline rings could enhance antimicrobial potency .

Wirkmechanismus

The mechanism of action of 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may inhibit bacterial enzymes, leading to antibacterial activity, or interfere with cancer cell proliferation pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile stands out due to its unique combination of a triazoloquinazoline core with a sulfanyl acetonitrile group, which imparts distinct chemical and biological properties.

Biologische Aktivität

The compound 2-({5-oxo-4-propyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}sulfanyl)acetonitrile , with CAS number 938675-71-9, is a member of the triazoloquinazoline family. This article explores its biological activities, including its potential therapeutic applications and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C21H18F3N5O2SC_{21}H_{18}F_{3}N_{5}O_{2}S with a molecular weight of 461.5 g/mol. Its structure features a triazoloquinazoline core linked to a sulfanyl group, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC21H18F3N5O2S
Molecular Weight461.5 g/mol
CAS Number938675-71-9

Biological Activity Overview

Research on this compound indicates various biological activities:

  • Anticancer Potential : Preliminary studies have shown that derivatives of triazoloquinazolines can inhibit the growth of several cancer cell lines. For instance, compounds related to this structure have demonstrated cytotoxicity against human cancer cell lines such as MCF-7 and HCT-116 with IC50 values in the micromolar range .
  • Kinase Inhibition : The compound's structural analogs have been tested for their ability to inhibit specific kinases involved in cancer progression. Notably, some derivatives have shown significant inhibition against kinases like DYRK1A and GSK-3β, which are critical in various signaling pathways related to cell proliferation and survival .
  • Mechanism of Action : The proposed mechanism involves binding to kinase active sites, thereby inhibiting phosphorylation processes essential for tumor growth. This interaction may also lead to downstream effects on apoptosis and cell cycle regulation .

Case Studies

Several studies have investigated the biological activity of triazoloquinazoline derivatives:

  • Study 1 : A series of synthesized compounds were evaluated against a panel of human protein kinases. The results indicated that certain derivatives exhibited moderate to high inhibitory activity against kinases such as JAK3 and CLK1, suggesting their potential as therapeutic agents in oncology .
  • Study 2 : A comparative analysis of related quinazoline derivatives showed that while some compounds had no significant cytotoxic effects on normal cells, they effectively inhibited tumor cell proliferation. This selectivity is crucial for developing anticancer drugs with fewer side effects .

Q & A

Q. Table 1: Key Reaction Optimization Parameters for Sulfanyl-Acetonitrile Derivatives

VariableOptimal RangeImpact on YieldReference
Temperature70–80°C+30%
Catalyst (Piperidine)0.5–1.0 mol%+25%
SolventEthanol (anhydrous)+20%
Reaction Time3–4 hours+15%

Q. Table 2: Common Contradictions in Biological Activity Data

ContradictionProposed Resolution MethodReference
High in vitro vs. low in vivo activityMetabolic stability profiling
Variable antimicrobial potencySAR-guided substituent screening
Off-target effectsProteome-wide selectivity assays

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.